Cas no 90766-91-9 (4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole)
4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole
- AKOS000546272
- 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
- SR-01000422939-1
- STK051489
- 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole
- 90766-91-9
- SR-01000422939
- CBDivE_000313
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- MDL: MFCD00441064
- Inchi: 1S/C10H7BrClN3O2/c1-6-9(11)10(12)14(13-6)7-2-4-8(5-3-7)15(16)17/h2-5H,1H3
- InChI Key: DURYXFBIUHGLMF-UHFFFAOYSA-N
- SMILES: BrC1=C(N(C2C=CC(=CC=2)[N+](=O)[O-])N=C1C)Cl
Computed Properties
- Exact Mass: 314.94102Da
- Monoisotopic Mass: 314.94102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 63.6Ų
4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626075-5g |
4-Bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole |
90766-91-9 | 98% | 5g |
¥10987.00 | 2024-04-25 | |
| Chemenu | CM529132-1g |
4-Bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole |
90766-91-9 | 97% | 1g |
$291 | 2022-03-01 | |
| Crysdot LLC | CD11020103-5g |
4-Bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole |
90766-91-9 | 97% | 5g |
$874 | 2024-07-19 |
4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole
Recent Advances in the Study of 4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole (CAS: 90766-91-9)
The compound 4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole (CAS: 90766-91-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic pyrazole derivative exhibits unique structural features that make it a promising candidate for the synthesis of novel bioactive molecules. Recent studies have focused on its role as a key intermediate in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.
One of the most notable advancements in the study of this compound is its application in the design of selective kinase inhibitors. Researchers have demonstrated that modifications to the pyrazole core, particularly at the 4-bromo and 5-chloro positions, can significantly enhance binding affinity to specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the development of JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The study reported a 40% increase in inhibitory activity compared to earlier analogs, underscoring the compound's potential in targeted therapy.
In addition to its role in kinase inhibition, 4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole has shown promise as a scaffold for antimicrobial agents. A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored its efficacy against multidrug-resistant bacterial strains. The study revealed that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity to human cells. These findings suggest its potential as a lead compound for developing new antibiotics to address the growing threat of antimicrobial resistance.
Another area of interest is the compound's anti-inflammatory properties. A 2022 study in the European Journal of Medicinal Chemistry demonstrated that derivatives of 4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole could effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study utilized molecular docking simulations to elucidate the compound's interaction with key inflammatory targets, providing a foundation for further optimization and preclinical evaluation.
Despite these promising developments, challenges remain in the practical application of this compound. Issues such as solubility, metabolic stability, and synthetic scalability need to be addressed to facilitate its transition from bench to bedside. Recent efforts have focused on optimizing the synthetic routes to improve yield and purity, as reported in a 2023 Organic Process Research & Development article. The study introduced a novel catalytic system that reduced the number of synthetic steps while maintaining high enantiomeric purity, paving the way for large-scale production.
In conclusion, 4-Bromo-5-chloro-3-methyl-1-(4-nitro-phenyl)-1H-pyrazole (CAS: 90766-91-9) represents a versatile and valuable scaffold in modern drug discovery. Its applications span multiple therapeutic areas, including oncology, infectious diseases, and inflammation. Continued research into its structural optimization and mechanistic studies will likely uncover new opportunities for its use in addressing unmet medical needs. The compound's unique chemical properties and broad biological activity make it a focal point for future investigations in the chemical biology and pharmaceutical sciences.
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